An In-depth Technical Guide on the Basic Properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
An In-depth Technical Guide on the Basic Properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the theoretical considerations for its basicity, derived from the known properties of piperidine and the influence of its substituents. Detailed experimental protocols for the determination of its acid dissociation constant (pKa) are provided, enabling researchers to ascertain its precise basic characteristics. This guide serves as a foundational resource for professionals engaged in the development and characterization of novel chemical entities incorporating the piperidine scaffold.
Introduction
4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a chemical intermediate recognized for its utility in the synthesis of more complex molecules.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its influence on the physicochemical and pharmacological properties of a molecule.[2] The basicity of the piperidine nitrogen is a critical parameter, governing factors such as solubility, lipophilicity, and the nature of interactions with biological targets. This guide focuses on the fundamental basic properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, providing a framework for its characterization.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is presented in Table 1.
Table 1: Chemical and Physical Data for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
| Property | Value | Source |
| CAS Number | 138227-67-5 | [1][3] |
| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [1] |
| Molecular Weight | 272.73 g/mol | [1][3] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Basicity of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For piperidine, the pKa of its conjugate acid is approximately 11.22, indicating it is a relatively strong organic base.[4] The basicity of substituted piperidines is influenced by the electronic effects of the substituents on the piperidine ring.
In the case of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, the piperidine nitrogen is the basic center. The substituents on the phenoxy ring, a methyl group and a nitro group, can indirectly influence the basicity of the piperidine nitrogen through the ether linkage. The electron-withdrawing nature of the nitro group is expected to decrease the electron density on the piperidine nitrogen, thereby reducing its basicity compared to unsubstituted piperidine. The methyl group, being weakly electron-donating, would have a minor opposing effect.
A precise pKa value for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is not currently available in the public domain. To obtain this crucial parameter, experimental determination or computational prediction is necessary.
Experimental Protocols for pKa Determination
The following are detailed methodologies for the experimental determination of the pKa value of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
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Preparation of the Sample Solution: Accurately weigh a sample of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride and dissolve it in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is limited. A common starting concentration is around 1 mM.[7]
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Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[6] Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
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Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M).[6] Add the titrant in small, precise increments, and record the pH reading after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa value is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[8][9]
Principle: The absorbance of a solution of the compound is measured at various pH values. If the protonated and deprotonated forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
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Preparation of Sample Solutions: Prepare a stock solution of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of solutions with a constant concentration of the compound in each of the buffer solutions.
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Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample solution over an appropriate wavelength range.
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Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide an estimate of the pKa value. Various software packages and web-based tools utilize different theoretical models, such as quantum mechanics and machine learning, to predict pKa values based on the chemical structure of the molecule.[12][13] These methods can be a valuable preliminary step before undertaking experimental work.
Logical Workflow for Basicity Determination
The following diagram illustrates a logical workflow for the characterization of the basic properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. pharmaguru.co [pharmaguru.co]
- 12. optibrium.com [optibrium.com]
- 13. peerj.com [peerj.com]
